molecular formula C16H17NO4S B13689442 Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate

Cat. No.: B13689442
M. Wt: 319.4 g/mol
InChI Key: RHIIULRYLSHWDP-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate is a substituted benzoate ester featuring a sulfonamido group at the 3-position and a methyl group at the 2-position of the benzene ring. The 4-methylphenylsulfonamido moiety introduces steric and electronic effects that differentiate it from simpler alkyl benzoates.

Properties

IUPAC Name

methyl 2-methyl-3-[(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-7-9-13(10-8-11)22(19,20)17-15-6-4-5-14(12(15)2)16(18)21-3/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIIULRYLSHWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate typically involves the esterification of 2-Methyl-3-(4-methylphenylsulfonamido)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Methyl Benzoates

lists methyl benzoate derivatives with substituents at the 2- and 3-positions, including methyl 2-methylbenzoate, methyl 2-chlorobenzoate, and methyl 3-methylbenzoate (methyl m-toluate). Key differences include:

  • Electronic Effects : The sulfonamido group in the target compound is strongly electron-withdrawing, contrasting with electron-donating methyl or methoxy substituents in analogs like methyl 2-methoxybenzoate. This difference likely alters reactivity in electrophilic substitution reactions, such as nitration, where electron-deficient rings are less reactive .
Table 1: Physical and Chemical Properties of Selected Benzoate Derivatives
Compound Substituents Molecular Weight (g/mol) Key Applications
Methyl benzoate -H (unsubstituted) 136.15 Fragrance, solvent
Methyl 2-methylbenzoate 2-methyl 150.17 Solvent, intermediate
Methyl 3-(4-methylphenylsulfonamido)benzoate 3-sulfonamido, 2-methyl ~333.39* Potential agrochemical
Metsulfuron methyl ester 2-sulfonylurea triazine derivative 381.37 Herbicide

*Estimated based on structural formula.

Sulfonamide-Containing Herbicides

highlights sulfonylurea herbicides such as metsulfuron methyl ester and ethametsulfuron methyl ester. These compounds share a sulfonylurea bridge but differ from the target compound’s sulfonamido group. Key distinctions include:

  • Mechanism of Action : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s bioactivity remains unconfirmed. The absence of a triazine ring in the target suggests a different mode of action .

Functional and Application-Based Comparisons

Agrochemical Potential

The sulfonamido group is a common pharmacophore in herbicides and fungicides. For example, triflusulfuron methyl ester () controls broadleaf weeds, but the target compound’s efficacy would depend on substituent positioning and electronic effects. Preliminary nitration studies () suggest that electron-withdrawing groups reduce reactivity, which may influence the design of derivatives for agrochemical optimization .

Biological Activity

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H17N1O3S
  • Molecular Weight : 293.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group is known to influence the compound's ability to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs, which have been widely used as antibiotics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Streptococcus pneumoniae4

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies conducted on various cancer cell lines have revealed that this compound can inhibit cell proliferation and induce apoptosis. For instance, in a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 10 µM, indicating effective growth inhibition.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results highlighted its potential as a therapeutic agent in treating infections caused by resistant pathogens.
  • Evaluation of Anticancer Properties : Another investigation focused on the anticancer properties of this compound using a panel of cancer cell lines. The findings suggested that it selectively inhibits cancer cell growth while sparing normal cells, which is crucial for developing safer cancer therapies.

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